1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-4-12(5-8)6-9(14)7-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
. This code provides a unique identifier for the molecular structure of the compound.
2-(Boc-amino)-6-hydroxyspiro[3.3]heptane is a chemical compound classified as a spirocyclic amino acid derivative. Its systematic name is tert-butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate, and it is represented by the molecular formula with a molecular weight of approximately 227.31 g/mol. This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom, contributing to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers, including Advanced ChemBlocks and LGC Standards, which provide information on its purity (97%) and catalog details. It falls under the category of building blocks in organic synthesis, particularly useful for creating sterically constrained amino acids that are valuable in drug design and biochemistry .
The synthesis of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane typically involves multi-step organic reactions that construct the spirocyclic framework. One common method includes the use of 1,3-bis-electrophiles reacting with 1,1-C- or 1,1-N-bis-nucleophiles to form the desired spirocyclic structure. This approach allows for the introduction of functional groups like hydroxyl and carbamate moieties at specific positions on the spirocycle .
The synthesis may require specific reagents such as tert-butyl carbamate for the Boc protection of the amino group. The reaction conditions often involve controlling temperature and solvent choice to optimize yield and selectivity. Techniques such as chromatography are employed for purification of the final product.
The molecular structure of 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane can be depicted using its SMILES notation: CC(C)(C)OC(=O)NC1CC2(CC(O)C2)C1
. It features a central spirocyclic core with a hydroxyl group at position six and a tert-butoxycarbonyl (Boc) protected amino group at position two.
2-(Boc-amino)-6-hydroxyspiro[3.3]heptane serves as an intermediate in various organic synthesis reactions, particularly in the formation of more complex molecules through coupling reactions or as a precursor for further functionalization. Its reactivity can be attributed to the presence of both the hydroxyl and carbamate groups, which can participate in nucleophilic substitution or condensation reactions.
The compound's ability to undergo deprotection reactions makes it versatile for synthesizing other derivatives or bioactive compounds. For example, removal of the Boc group can yield free amino acids suitable for peptide synthesis.
The mechanism of action for compounds like 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane often involves interaction with biological targets such as enzymes or receptors due to its structural similarity to natural amino acids. The spirocyclic nature may enhance binding affinity or specificity towards certain biological pathways, making it a candidate for drug development focused on modulating specific biochemical processes.
2-(Boc-amino)-6-hydroxyspiro[3.3]heptane is primarily utilized in scientific research as a synthetic intermediate in organic chemistry. Its role as a building block for sterically constrained amino acids makes it valuable in drug design, particularly for creating compounds that can selectively interact with biological targets, thereby enhancing therapeutic efficacy while minimizing side effects . Additionally, its unique structural features may allow exploration in fields such as materials science or catalysis.
Contemporary medicinal chemistry prioritizes three-dimensional molecular architectures to overcome limitations of traditional "flat" aromatic scaffolds. Spirocyclic compounds—characterized by rings sharing a single atom—provide exceptional spatial diversity that enables precise exploration of chemical space. These structurally constrained systems deliver superior vector control for optimal target engagement while maintaining synthetic accessibility. The incorporation of heteroatoms (N, O) further enhances their utility as bioisosteric replacements for saturated rings like piperidine, piperazine, and tetrahydropyran, which rank among the most prevalent pharmacophores in approved drugs [1] [8]. By increasing the fraction of sp³ carbons (Fsp³), spiroheterocycles address critical pharmaceutical challenges including poor solubility, excessive lipophilicity, and metabolic instability—key contributors to clinical attrition [1] [3]. This strategic shift toward three-dimensionality represents a paradigm shift in lead optimization, with spiro[3.3]heptane derivatives emerging as particularly promising scaffolds due to their balanced physicochemical properties and synthetic tractability.
The spiro[3.3]heptane core delivers unique advantages that make it indispensable in rational drug design. Its compact bicyclic rigidity significantly reduces conformational flexibility, minimizing entropy penalties upon target binding and enhancing potency and selectivity. Critically, this scaffold provides orthogonal exit vectors projecting from positions C2, C6, and the bridgehead carbons, enabling three-dimensional pharmacophore placement unattainable with planar systems [3]. The ring strain energy inherent in its fused cyclobutane rings contributes to exceptional metabolic stability, as oxidative enzymes struggle to functionalize these constrained systems [1]. Furthermore, derivatives like 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane incorporate hydrogen-bonding donors/acceptors (OH, NHBoc) that strategically modulate aqueous solubility and membrane permeability—properties crucial for oral bioavailability [4] [6].
Table 1: Physicochemical Comparison of Spiro[3.3]heptane vs. Common Saturated Rings
Scaffold | Fsp³ | Vector Angles (°) | Topological PSA (Ų) | Metabolic Stability |
---|---|---|---|---|
Piperidine | 0.67 | ~180 (1,4-disubstituted) | 12.0 | Moderate |
Piperazine | 0.50 | ~180 (1,4-disubstituted) | 15.8 | Low (N-oxidation) |
Tetrahydropyran | 0.83 | ~180 (2,5-disubstituted) | 9.2 | Moderate |
Spiro[3.3]heptane | 0.86 | 90-120 (orthogonal) | 25-40 (modifiable) | High |
The strategic evolution from classical bioisosteres (e.g., benzene→cyclohexane) to sophisticated spirocyclic replacements reflects medicinal chemistry's pursuit of underexplored chemical space. Initial efforts focused on simple aliphatic replacements for aromatic rings to reduce flatness. However, these often introduced excessive flexibility. The concept gained momentum with Lovering's seminal "escape from flatland" analysis (2009), which correlated high Fsp³ with clinical success [1] [8]. This triggered focused exploration of spirocyclic motifs, particularly heteroatom-containing variants like 2,6-diazaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane [5] [9]. Spiro[3.3]heptanes emerged as optimal piperidine/piperazine mimetics due to comparable ring size but superior three-dimensionality. Landmark studies demonstrated their utility: Replacement of piperazine in Olaparib with 2,6-diazaspiro[3.3]heptane significantly improved target selectivity and reduced off-target cytotoxicity [3]. The commercial availability of building blocks like 2-(Boc-amino)-6-hydroxyspiro[3.3]heptane (CAS# 1000933-99-2) and 6-(Boc-amino)spiro[3.3]heptane-2-carboxylic acid (CAS# 1087798-38-6) now accelerates their incorporation into drug discovery pipelines [4] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8